Z-Cyclopentyl-AP4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Group III mGlu Receptor Agonist

Z-Cyclopentyl-AP4 is a group III mGlu receptor agonist . It exhibits higher potency at mGlu 4 than mGlu 8 (EC 50 values are 49 and 124 μM respectively) with no activity at mGlu 7 . This makes it a valuable tool in studying the function and role of these receptors in various biological processes.

Inhibition of Synaptic Activity

Z-Cyclopentyl-AP4 selectively inhibits synaptic activity in the lateral perforant pathway . The IC 50 values are 130 and 1859 μM in the lateral and medial perforant pathways respectively . This selective inhibition can be used to study the specific roles of these pathways in neural function and behavior.

Conformationally Restrained Analog of L-AP4

Z-Cyclopentyl-AP4 is a conformationally restrained analog of L-AP4 . This means it can be used in studies where the properties of L-AP4 are desirable, but a more stable compound is needed.

Regulation of Synaptic Transmission

Research has shown that group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated . Z-Cyclopentyl-AP4, as a group III mGluR agonist, can be used to further investigate this regulation.

Role in Olfactory Transmission

Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse . As Z-Cyclopentyl-AP4 has higher potency at mGluR4 than mGluR8, it can be used to study the role of these receptors in olfactory transmission .

Potential Therapeutic Applications

Given its role in regulating synaptic transmission and its effects on mGlu receptors, Z-Cyclopentyl-AP4 may have potential therapeutic applications. For example, modulation of mGlu receptors has been suggested as a potential strategy for treating cognitive disorders .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

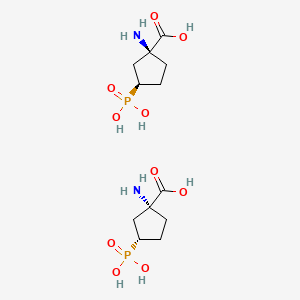

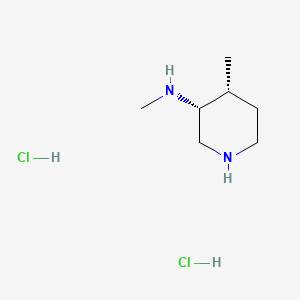

IUPAC Name |

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBQBTFFQHNHGC-RPBIHNRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

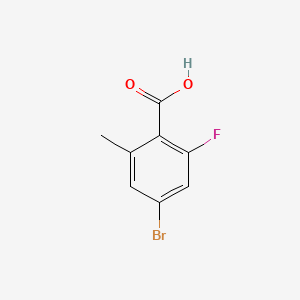

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)